molecular formula C28H30Cl3N3O B051748 NGB 2904 hydrochloride CAS No. 189061-11-8

NGB 2904 hydrochloride

Cat. No. B051748
M. Wt: 530.9 g/mol
InChI Key: PFIWYJNBKGCVFM-UHFFFAOYSA-N
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Description

NGB 2904 hydrochloride appears to be a chemical compound likely used in various research contexts. However, specific information on this compound is not widely available in the scientific literature.

Synthesis Analysis

  • Synthesis processes for compounds similar to NGB 2904 hydrochloride often involve hydrothermal methods and the use of organic structure-directing agents (Francis & Jacobson, 2001).
  • Hydrothermal synthesis is a common technique used for creating complex chemical structures under high temperature and pressure conditions.

Molecular Structure Analysis

  • The molecular structure of compounds like NGB 2904 hydrochloride often involves complex frameworks, possibly including three-dimensional structures with negatively charged frameworks and charge-balancing cations (Francis & Jacobson, 2001).
  • Understanding the molecular structure is crucial for determining the properties and potential applications of the compound.

Chemical Reactions and Properties

  • NGB 2904 hydrochloride, like other hydrochlorides, may be involved in reactions typical of salts, such as dissociation in water and reactions with bases (Perumalla & Sun, 2012).

Scientific Research Applications

Dopamine D3 Receptor Antagonism

  • NGB 2904 hydrochloride has been identified as a novel dopamine D3 receptor antagonist. Research indicates that it attenuates the rewarding effects of cocaine in animal models. This is evidenced by its significant reduction of cocaine self-administration and inhibition of cocaine-triggered reinstatement of drug-seeking behavior in rats (Xi et al., 2006).
  • Another study supports these findings, demonstrating NGB 2904's effectiveness in inhibiting various cocaine-induced behaviors in animal models. This includes reducing cocaine self-administration and cocaine-triggered reinstatement of drug-seeking behavior, suggesting a potential role in treating cocaine addiction (Xi & Gardner, 2007).

Modulation of Locomotor Behavior

  • NGB 2904 hydrochloride also impacts locomotor behavior. It has been observed to enhance amphetamine-stimulated locomotion in mice, further contributing to the understanding of dopamine D3 receptor's role in modulating rodent locomotion (Pritchard et al., 2007).

Influence on Food Self-Administration

  • In a study examining its effect on operant food self-administration in obese and lean rats, NGB 2904 did not show a significant impact on food intake levels or lever presses for food. This contrasts with another D3 receptor antagonist in the same study, suggesting a selective influence of NGB 2904 on behaviors associated with drug addiction rather than natural reinforcers like food (Thanos et al., 2008).

Application in Heroin Seeking and Cocaine Reward

  • A study in 2021 explored the combined use of a D1-receptor partial agonist and NGB 2904, a D3-receptor antagonist, in reducing cue-induced relapse to heroin seeking in rats. The coadministration of both compounds at low doses was more effective than either compound alone, indicating a potential therapeutic approach for opiate use disorder (Ewing et al., 2021).

Interaction with Methamphetamine-Enhanced Brain Stimulation

  • NGB 2904, along with another D3 receptor antagonist, was found to attenuate methamphetamine-enhanced brain stimulation reward in rats, suggesting a potential role in treating methamphetamine addiction (Spiller et al., 2008).

Cocaine Seeking and Reward in Rats

  • A synergistic effect was observed when NGB 2904 was combined with a D1 receptor partial agonist in reducing cocaine seeking and reward behaviors in rats. This points to a potential interaction between dopamine D1 and D3 receptors in cocaine-related behaviors (Galaj et al., 2016).

Future Directions

NGB 2904 hydrochloride or other D3-selective antagonists may have potential in controlling motivation for drug-taking behavior or relapse to drug-seeking behavior, but they may have a limited role in antagonizing the acute rewarding effects produced by cocaine or other addictive drugs . NGB 2904 hydrochloride may also act as a useful tool to study the role of D3 receptors in drug addiction .

properties

IUPAC Name

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29Cl2N3O.ClH/c29-25-8-5-9-26(27(25)30)33-16-14-32(15-17-33)13-4-3-12-31-28(34)21-10-11-24-22(19-21)18-20-6-1-2-7-23(20)24;/h1-2,5-11,19H,3-4,12-18H2,(H,31,34);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIWYJNBKGCVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCNC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)C5=C(C(=CC=C5)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00940417
Record name N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-9H-fluorene-2-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NGB 2904 hydrochloride

CAS RN

189060-98-8
Record name N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-9H-fluorene-2-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 9H-fluorene-2-carboxylic acid (100 mg, 0.48 mmol) and 1.1'-carbonyldiimidazole (80 mg, 0.5 mmol) in 10 mL of anhydrous tetrahydrofuran was stirred for 8 hours. A solution of 4-[4-(2,3-dichlorophenyl)-1-piperazinyl]-1-aminobutane (150 mg, 0.5 mmol) in 1 mL of tetrahydrofuran was added and the resulting mixture was stirred for 30 minutes. The reaction mixture was partitioned between ethyl acetate and water. The organic layer was washed with aqueous Na2CO3 solution, dried (Na2SO4) and concentrated in vacuo to give the title compound (185 mg, 78%). Hydrochloride salt was prepared by treating the free base with a solution of hydrogen chloride in ethyl acetate (mp 262-4° C.).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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